4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and methyl groups at specific positions on the ring structure imparts unique chemical properties to this compound. It is widely used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is involved in cell division, death, and tumor formation processes . Disruptions in JAK-STAT signaling can lead to a variety of diseases affecting the immune system .
Mode of Action
This compound acts as a kinase inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .
Biochemical Pathways
The compound interferes with the JAK-STAT signaling pathway , which is a chain of interactions between proteins in the cell. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
Its solubility in polar solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the treatment of diverse diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
The action of this compound can be influenced by environmental factors. It exhibits stability under specific conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .
Cellular Effects
It is known that several Janus kinase (JAK) inhibitors, which have a common pyrrolo[2,3-D]pyrimidine core, inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .
Molecular Mechanism
It is known that JAK inhibitors, which have a common pyrrolo[2,3-D]pyrimidine core, interfere with the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the use of diethyl malonate as a starting material. The process typically includes the following steps :
Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.
Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs microwave-assisted reactions to enhance yield and reduce reaction time. This method involves the use of ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials, followed by a series of cyclization and chlorination steps .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .
Scientific Research Applications
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biology: The compound is used in the study of cell signaling pathways, particularly those involving kinases.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the methyl groups at positions 2 and 5.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another related compound used in the synthesis of kinase inhibitors.
Uniqueness
The presence of both chlorine and methyl groups in 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine imparts unique electronic properties, enhancing its reactivity and making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-10-8-6(4)7(9)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDWWNXBVNJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231631 | |
Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-87-3 | |
Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.